- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenesJournal of the American Chemical Society, 2019, 141(51), 20424-20433,
Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)

90562-35-9 structure
Produktname:7-Chloro-1,2,3,4-tetrahydroquinoline
7-Chloro-1,2,3,4-tetrahydroquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-chloro-1,2,3,4-tetrahydro-Quinoline
- 7-chloro-1,2,3,4-tetrahydroquinoline
- Quinoline, 7-chloro-1,2,3,4-tetrahydro-
- WVEIRFXVLXAKLS-UHFFFAOYSA-N
- 5077AC
- VT1294
- MB06330
- FCH1152675
- AX8211758
- 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
- AKOS016006017
- AS-54755
- MFCD08544268
- SY118852
- SCHEMBL3873031
- DA-01269
- CS-0040537
- DTXSID10516324
- 90562-35-9
- EN300-175050
- 7-Chloro-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD08544268
- Inchi: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
- InChI-Schlüssel: WVEIRFXVLXAKLS-UHFFFAOYSA-N
- Lächelt: ClC1C=C2NCCCC2=CC=1
Berechnete Eigenschaften
- Genaue Masse: 167.0501770g/mol
- Monoisotopenmasse: 167.0501770g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 138
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 12
7-Chloro-1,2,3,4-tetrahydroquinoline Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Keep in dark place,Sealed in dry,Room Temperature
7-Chloro-1,2,3,4-tetrahydroquinoline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111177-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 98% | 5g |
¥1674.00 | 2024-04-26 | |
Enamine | EN300-175050-5.0g |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 5g |
$175.0 | 2023-05-26 | ||
eNovation Chemicals LLC | Y1317558-5G |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 97% | 5g |
$245 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95+% | 5g |
¥3951.0 | 2024-07-21 | |
Chemenu | CM144057-250mg |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
$*** | 2023-03-29 | |
eNovation Chemicals LLC | Y1317558-10G |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 97% | 10g |
$475 | 2024-07-21 | |
Fluorochem | 231154-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 5g |
£377.00 | 2022-02-28 | |
TRC | C384628-50mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
Ambeed | A305343-1g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 1g |
$36.0 | 2025-03-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211758-250mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
¥86.0 | 2024-04-17 |
7-Chloro-1,2,3,4-tetrahydroquinoline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ; 4 h, 40 °C
Referenz
- High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditionsTetrahedron Letters, 2017, 58(36), 3571-3573,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 24 h, 80 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Referenz
- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and MechanismJournal of the American Chemical Society, 2018, 140(12), 4417-4429,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ; rt; 30 min, reflux
1.2 Solvents: Methanol ; rt; 30 min, reflux
Referenz
- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonistsEuropean Journal of Medicinal Chemistry, 2021, 211,,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 4 h, 1 MPa, 30 °C
Referenz
- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalystMolecular Catalysis, 2022, 526,,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C
Referenz
- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen SourceChemistrySelect, 2019, 4(21), 6572-6577,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 4 atm, 40 °C
Referenz
- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of QuinolinesACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referenz
- Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic aminesOrganic Chemistry Frontiers, 2020, 7(2), 425-429,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
Referenz
- Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridinePolyhedron, 1983, 2(7), 595-602,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C
Referenz
- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysisOrganic Chemistry Frontiers, 2021, 8(24), 6901-6908,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C
Referenz
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N BondsACS Catalysis, 2019, 9(12), 11438-11446,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C
Referenz
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer ComplexesOrganometallics, 2022, 41(14), 1743-1747,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C
Referenz
- Boric acid catalyzed chemoselective reduction of quinolinesOrganic & Biomolecular Chemistry, 2020, 18(6), 1214-1220,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ; 8 h, 80 °C
Referenz
- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia boraneOrganic Chemistry Frontiers, 2021, 8(18), 5002-5007,
7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials
- 4,7-Dichloroquinoline
- 7-Chloroquinoline
- 7-Chloro-3,4-dihydroquinolin-2(1H)-one
- (2-Amino-4-chlorophenyl)methanol
- Benzenepropanol, 2-amino-4-chloro-
7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products
7-Chloro-1,2,3,4-tetrahydroquinoline Verwandte Literatur
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Reinheit:99%
Menge:5g
Preis ($):212.0